1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
Description
This compound is a heterocyclic organic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrrolidin-2-one ring via a 1,2,4-oxadiazole bridge substituted with a 4-(dimethylamino)phenyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-25(2)16-5-3-14(4-6-16)21-23-22(30-24-21)15-11-20(27)26(13-15)17-7-8-18-19(12-17)29-10-9-28-18/h3-8,12,15H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIOGCQANKEDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylaminophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the oxadiazolyl-pyrrolidinone moiety: This step typically involves the cyclization of appropriate precursors in the presence of dehydrating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s disease and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Physicochemical and Pharmacokinetic Properties
*Calculated using ChemDraw and PubChem tools.
Bioactivity and Mechanism
- Butyroxan: Acts as a selective α₁-adrenoceptor antagonist, reducing vascular resistance .
- Compound III : Demonstrates antihepatotoxic effects via inhibition of lipid peroxidation (IC₅₀: 12 μM) .
- Dihydropyrimidinones: Exhibit dual antihepatotoxic and antioxidant activity, with electron-withdrawing substituents (e.g., nitro groups) enhancing potency .
Research Findings and Implications
Structure-Activity Relationships (SAR)
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a synthetic derivative that incorporates a benzodioxane moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamides and sulfonamides. The resulting compounds were characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . The molecular structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that derivatives containing the benzodioxane structure exhibit substantial inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE) . These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases.
2. Anticancer Potential
Compounds with similar structures have shown promising anticancer properties. For instance, sulfonamide derivatives have been reported to possess broad-spectrum antitumor activity compared to traditional chemotherapeutics . The specific compound may exhibit similar properties due to its structural similarities.
3. Neuroprotective Effects
The inhibition of AChE suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission. Compounds that inhibit AChE can help alleviate cognitive decline associated with neurodegenerative disorders .
The biological activity of this compound is likely mediated through several mechanisms:
- Molecular Docking Studies : In silico studies indicate favorable binding interactions with target enzymes, suggesting a competitive inhibition mechanism.
- Structural Alerts : The presence of the dimethylamino group enhances lipophilicity, potentially increasing bioavailability and efficacy against target enzymes .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of the parent compound to evaluate their biological activities:
- Study on α-glucosidase Inhibition : A series of compounds derived from benzodioxane were tested for their ability to inhibit α-glucosidase. Results indicated that modifications in the substituents significantly affected inhibitory potency .
- Neuroprotective Studies : Compounds exhibiting AChE inhibition were evaluated in animal models for their neuroprotective effects. Results demonstrated improved cognitive function in treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
